Lipophilicity Tuning: Balanced logP for Blood-Brain Barrier Permeability Potential vs. Non-Methylated and CF₃ Analogs
In CNS drug discovery, optimal brain penetration is associated with logP values in the range of 2–3 and TPSA below 70 Ų. 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile possesses a computed logP (XLogP3) of 2.3, positioning it favorably within this range. By comparison, the unsubstituted parent compound imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3) has a lower logP of 1.9, which is below the typical CNS goldilocks zone, while the 3-(trifluoromethyl) analog (CAS 1785321-90-5) has a higher logP of 2.8, approaching the upper limit where non-specific binding and clearance risks increase [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3, PubChem) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine-1-carbonitrile (CAS 119448-88-3): XLogP3 = 1.9; 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile (CAS 1785321-90-5): XLogP3 = 2.8 |
| Quantified Difference | ΔlogP = +0.4 vs. parent; ΔlogP = -0.5 vs. CF₃ analog |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem 2021/2025 release |
Why This Matters
The intermediate lipophilicity of the 3-methyl analog better aligns with CNS drug-like property guidelines than either the more polar parent or the more lipophilic CF₃ analog, potentially reducing the need for structural optimization at the 3-position when CNS exposure is a target product profile requirement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 28752120, 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile. Retrieved April 26, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 21280354, Imidazo[1,5-a]pyridine-1-carbonitrile. Retrieved April 26, 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 66849790, 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile. Retrieved April 26, 2026. View Source
